molecular formula K3Sb+3 B3367237 Einecs 240-845-4 CAS No. 16823-94-2

Einecs 240-845-4

Cat. No.: B3367237
CAS No.: 16823-94-2
M. Wt: 239.05 g/mol
InChI Key: DVDUVTJHWOQVFJ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals in commerce prior to 1981. EINECS entries often lack comprehensive toxicological or physicochemical data, necessitating computational methods like read-across or Quantitative Structure-Activity Relationships (QSARs) to predict properties and risks .

Properties

InChI

InChI=1S/3K.Sb/q3*+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDUVTJHWOQVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[K+].[K+].[K+].[Sb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K3Sb+3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.055 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16823-94-2
Record name Antimony, compd. with potassium (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimony, compd. with potassium (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Antimony, compound with potassium (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium antimonide can be synthesized through the direct reaction of potassium and antimony. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The general reaction is as follows:

3K+SbK3Sb3K + Sb \rightarrow K₃Sb 3K+Sb→K3​Sb

This reaction requires high temperatures, usually around 300-400°C, to ensure complete reaction.

Industrial Production Methods

In industrial settings, potassium antimonide is produced by heating a mixture of potassium and antimony in a controlled environment. The process involves:

    Mixing: Potassium and antimony are mixed in stoichiometric amounts.

    Heating: The mixture is heated in a furnace at temperatures ranging from 300-400°C.

    Cooling: The product is then cooled under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Potassium antimonide undergoes several types of chemical reactions, including:

    Oxidation: When exposed to air, potassium antimonide can oxidize to form potassium oxide and antimony trioxide.

    Reduction: It can be reduced back to its elemental forms under specific conditions.

    Substitution: Potassium antimonide can participate in substitution reactions with other compounds.

Common Reagents and Conditions

    Oxidation: Oxygen or air at room temperature.

    Reduction: Hydrogen gas at high temperatures.

    Substitution: Various halides or other reactive compounds.

Major Products

    Oxidation: Potassium oxide (K₂O) and antimony trioxide (Sb₂O₃).

    Reduction: Elemental potassium and antimony.

    Substitution: Various potassium salts and antimony compounds.

Scientific Research Applications

Potassium antimonide is used in various scientific research applications, including:

    Chemistry: As a reagent in synthesis and catalysis.

    Biology: In studies involving antimony’s biological effects.

    Industry: Used in the production of semiconductors and other electronic materials.

Mechanism of Action

The mechanism by which potassium antimonide exerts its effects involves the interaction of potassium and antimony ions with various molecular targets. In biological systems, antimony compounds can interact with enzymes and proteins, potentially inhibiting their function. In industrial applications, potassium antimonide’s unique electronic properties make it useful in semiconductor technology.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methodology for Comparison

Structural similarity was assessed using Tanimoto indices (≥70% similarity threshold) via PubChem 2D fingerprints, a validated approach for identifying analogs in large chemical databases . Physicochemical properties (e.g., log P, solubility) and toxicity endpoints were predicted using QSAR models adhering to OECD guidelines .

Key Similar Compounds and Properties

The following table compares hypothetical analogs of EINECS 240-845-4, modeled after structural and functional analogs described in and :

Property This compound Compound A (CAS 1046861-20-4) Compound B (CAS 3052-50-4)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₅H₆O₄
Molecular Weight (g/mol) 235.27 235.27 130.10
Log P (XLOGP3) 2.15 2.15 0.78
Water Solubility (mg/mL) 0.24 0.24 N/A
Tanimoto Similarity 1.00 0.87 0.71
Toxicity Alerts None 1.0 (Brenk) H315-H319 (Skin irritation)

Notes:

  • Compound B , despite lower similarity (0.71), exhibits high water solubility, contrasting with the hydrophobic profile of this compound. Its hazard alerts (H315-H319) highlight risks absent in the target compound .

Toxicological and Environmental Profiles

  • This compound : Predicted low acute toxicity (LC₅₀ > 100 mg/L for fish) via QSAR models, with moderate biodegradability (BIOWIN3 score = 0.65) .
  • Compound B : Rapid hydrolysis in aquatic environments (t₁/₂ = 2 hours) but acute toxicity to algae (EC₅₀ = 5 mg/L) .

Research Findings and Limitations

  • Read-Across Validation : A RASAR (Read-Across Structure-Activity Relationship) model demonstrated that 1,387 labeled REACH Annex VI chemicals could predict properties for 33,000 EINECS substances, including hypothetical analogs of this compound .
  • Uncertainty in Predictions: QSAR models for chlorinated alkanes and organothiophosphates achieved R² = 0.85–0.92, but extrapolation to novel scaffolds (e.g., boronates) requires experimental validation .

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